molecular formula C11H7ClF3NO2S B3042644 Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate CAS No. 648859-70-5

Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate

Cat. No. B3042644
CAS RN: 648859-70-5
M. Wt: 309.69 g/mol
InChI Key: VVULSNJQSLJHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” is a complex chemical compound with potential implications in various fields of research and industry. It is a halogenated pyridine derivative and a fluorinated building block .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.69 g/mol. Other physical and chemical properties like melting point, boiling point, and density are mentioned to be available , but specific values are not provided in the available resources.

Scientific Research Applications

Agrochemical Applications

“Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives, including “Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate”, are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In addition to its use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Organic Compounds

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives valuable in the synthesis of organic compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Development of Functional Materials

Recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Intermediate in Chemical Reactions

“Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” can serve as an intermediate in chemical reactions . For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO2S/c1-4-7(10(17)18-2)8-9(19-4)5(11(13,14)15)3-6(12)16-8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVULSNJQSLJHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=CC(=N2)Cl)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Reactant of Route 5
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.